![molecular formula C18H26N2O3 B5640048 3-allyl-3-(hydroxymethyl)-N-(4-methoxybenzyl)-1-piperidinecarboxamide](/img/structure/B5640048.png)
3-allyl-3-(hydroxymethyl)-N-(4-methoxybenzyl)-1-piperidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "3-allyl-3-(hydroxymethyl)-N-(4-methoxybenzyl)-1-piperidinecarboxamide" often involves multistep chemical reactions including elimination, reduction, bromination, and further reactions to introduce specific functional groups or structural motifs. For instance, the synthesis of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide involves a series of such reactions to achieve the final product, which is characterized by techniques such as NMR and MS (H. Bi, 2014).
Molecular Structure Analysis
The molecular structure of compounds closely related to the target compound has been elucidated through various spectroscopic methods. For example, the dioxidomolybdenum(VI) complexes of a related ligand were studied, revealing octahedral geometry and coordination patterns through FT-IR, EI-MS, UV-Vis spectroscopy, and X-ray crystallography (R. Takjoo et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving "3-allyl-3-(hydroxymethyl)-N-(4-methoxybenzyl)-1-piperidinecarboxamide" and its analogs often explore the reactivity of specific functional groups. For instance, nucleophilic substitution reactions and the reduction of hydroxy and methoxy derivatives to their corresponding amines are critical for modifying the compound's structure and properties (S. Mataka et al., 1992).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystalline forms are crucial for understanding the behavior of chemical compounds under different conditions. Polymorphic transitions, for example, can significantly affect a compound's biological activity, as demonstrated in a study of a structurally related compound where grinding induced a transition that resulted in a loss of biological activity (S. Shishkina et al., 2022).
Chemical Properties Analysis
The chemical properties of "3-allyl-3-(hydroxymethyl)-N-(4-methoxybenzyl)-1-piperidinecarboxamide" and related compounds, such as their reactivity, stability, and interactions with biological targets, are often studied through both experimental and theoretical methods. Studies typically focus on binding affinities, receptor selectivity, and inhibition of specific enzymes or receptors to elucidate the compound's potential pharmacological relevance (R. Perrone et al., 2000).
properties
IUPAC Name |
3-(hydroxymethyl)-N-[(4-methoxyphenyl)methyl]-3-prop-2-enylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-3-9-18(14-21)10-4-11-20(13-18)17(22)19-12-15-5-7-16(23-2)8-6-15/h3,5-8,21H,1,4,9-14H2,2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBPDLPJKHSAAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCCC(C2)(CC=C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-allyl-3-(hydroxymethyl)-N-(4-methoxybenzyl)-1-piperidinecarboxamide |
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